2-(2-methoxyphenyl)-1,3-thiazol-4-one
Description
Significance of the 1,3-Thiazol-4-one Heterocyclic Scaffold in Organic Chemistry
The 1,3-thiazol-4-one core, a five-membered ring containing a sulfur atom, a nitrogen atom, and a ketone group, is a prominent structural motif in synthetic chemistry. researchgate.net Its importance is derived from its versatile reactivity and the wide array of biological activities exhibited by its derivatives. nih.govresearchgate.netorientjchem.org The thiazole (B1198619) ring itself is a component of essential natural products, including vitamin B1 and penicillin. orientjchem.orgmdpi.com The tetrahydro derivative, thiazolidine (B150603), and its oxidized form, thiazolidinone, serve as foundational structures for a multitude of pharmacologically significant molecules. orientjchem.orgorientjchem.org
The utility of the 4-thiazolidinone (B1220212) scaffold is evident in its diverse pharmacological profile, which includes antimicrobial, anti-inflammatory, anticonvulsant, anticancer, and antiviral properties. researchgate.netorientjchem.orgmdpi.comnih.gov This broad spectrum of activity has made it a focal point for medicinal chemists aiming to develop novel therapeutic agents. mdpi.comeurekaselect.com The structure of 4-thiazolidinone allows for substitutions at the 2, 3, and 5-positions, enabling the creation of large libraries of compounds for biological screening. orientjchem.orgnih.gov Synthetic accessibility, often through established methods like the Hantzsch thiazole synthesis, further enhances its appeal in drug discovery and development programs. nih.govorganic-chemistry.orgnih.gov
Table 1: Reported Biological Activities of the 1,3-Thiazol-4-one Scaffold
| Biological Activity | Reference |
|---|---|
| Antimicrobial / Antibacterial | researchgate.netorientjchem.orgnih.govresearchgate.net |
| Anticancer | researchgate.netmdpi.commdpi.comresearchgate.net |
| Anti-inflammatory | nih.govresearchgate.netorientjchem.org |
| Anticonvulsant | researchgate.netmdpi.comorientjchem.org |
| Antiviral / Anti-HIV | ump.edu.plorientjchem.orgnih.gov |
| Antitubercular | researchgate.netorientjchem.orgekb.egniscpr.res.in |
| Antioxidant | researchgate.netmdpi.comnih.gov |
| Antidiabetic | nih.govresearchgate.netnih.gov |
Overview of Aryl-Substituted 1,3-Thiazol-4-one Derivatives
The introduction of an aryl (aromatic ring) substituent, particularly at the C-2 position, is a common strategy in the design of 4-thiazolidinone-based molecules. nih.gov The nature and substitution pattern of this aryl group can significantly influence the compound's physicochemical properties and biological activity. mdpi.com For instance, research on 2-arylthiazolidin-4-ones has demonstrated that substituents on the phenyl ring can modulate antimicrobial efficacy. nih.gov
The synthesis of these derivatives is often achieved through a one-pot, three-component condensation reaction involving an aromatic aldehyde, an amine, and thioglycolic acid. researchgate.netnih.gov Another prominent method is the Hantzsch thiazole synthesis, which typically involves the reaction of an α-haloketone with a thiourea (B124793) or thioamide. nih.govorganic-chemistry.orgresearchgate.net These synthetic routes offer a straightforward means to generate structural diversity. Studies have explored a wide range of aryl groups, including those with halogen, methyl, and methoxy (B1213986) substituents, to establish structure-activity relationships (SAR). mdpi.comnih.gov For example, certain 2-aryl derivatives have shown potent antibacterial activity against strains like Klebsiella pneumoniae, while others have exhibited antifungal properties. nih.gov
Specific Focus on 2-(2-methoxyphenyl)-1,3-thiazol-4-one within Thiazol-4-one Research
Within the vast library of 2-aryl-1,3-thiazol-4-ones, the specific isomer this compound is a distinct entity. This compound features a methoxy (-OCH3) group at the ortho position of the C-2 phenyl ring. The placement of this substituent can induce specific steric and electronic effects that differentiate it from its meta- and para-substituted counterparts.
Detailed research focusing exclusively on the synthesis and biological evaluation of this compound is not extensively documented in broad surveys. However, more complex structures incorporating the 2-methoxyphenyl thiazolidinone moiety have been synthesized and characterized. For example, a study reported the synthesis and X-ray crystal structure of 2-thioxo-3N-(2-methoxyphenyl)−5[4′-methyl-3′N-(2′-methoxyphenyl)thiazol-2′(3′H)-ylidene]thiazolidin-4-one. researchgate.netresearch-nexus.net This research confirmed the molecular geometry and investigated its properties using density functional theory (DFT), noting its potential as a nonlinear optical (NLO) material. researchgate.netresearch-nexus.net While this compound is significantly more complex, the synthetic precursors and characterization methods are relevant to the parent compound. The synthesis of related structures often involves the use of 2-methoxybenzaldehyde (B41997) as a starting material in condensation reactions. nih.gov
Table 2: Research Data for this compound
| Parameter | Data | Reference |
|---|---|---|
| Specific Synthesis | Not widely reported as a standalone product; often part of larger library synthesis. | |
| Spectroscopic Data | Characterization data is available for more complex derivatives containing this moiety. researchgate.netresearch-nexus.nettandfonline.com | |
| Biological Activity | Not specifically reported; activity is often reported for the broader class of 2-aryl-thiazolidinones. |
Current Gaps and Emerging Avenues in this compound Research
The current body of scientific literature reveals a clear research gap concerning the specific compound this compound. While the broader class of 2-aryl-4-thiazolidinones is well-explored, this particular ortho-methoxy isomer has received limited individual attention. Most available data pertains to more complex derivatives rather than the parent scaffold itself. researchgate.netresearch-nexus.nettandfonline.com
This gap presents several emerging avenues for future research:
Targeted Synthesis and Characterization: There is a need for the development and optimization of a specific, high-yield synthetic route for this compound. Subsequent comprehensive characterization using modern spectroscopic techniques (e.g., NMR, IR, Mass Spectrometry) and X-ray crystallography would provide a foundational dataset for this compound.
Comparative Biological Screening: A significant opportunity exists to systematically evaluate the biological activity of this compound. This should include screening against a wide panel of targets (e.g., bacterial and fungal strains, cancer cell lines, and key enzymes) and comparing its potency directly against its meta- and para-isomers (3-methoxyphenyl and 4-methoxyphenyl (B3050149) derivatives). This would elucidate the impact of the ortho-methoxy group's position on biological function.
Computational and Docking Studies: Molecular modeling and docking studies could be employed to predict the potential biological targets of this compound. nih.govrsc.org By comparing its binding affinity in silico to that of known active thiazolidinones, researchers can identify promising pathways for in vitro investigation.
Scaffold for Further Derivatization: Once baseline data is established, this compound can serve as a valuable starting scaffold for the creation of new, more complex derivatives. Modifications at the N-3 and C-5 positions could be explored to develop novel compounds with enhanced potency and selectivity, building upon the unique electronic and steric profile conferred by the ortho-methoxy group.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-methoxyphenyl)-1,3-thiazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c1-13-8-5-3-2-4-7(8)10-11-9(12)6-14-10/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUGOFJIUMTHAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=O)CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 2 Methoxyphenyl 1,3 Thiazol 4 One and Analogues
Classical Multi-Step Synthetic Routes
Traditional methods for synthesizing the 2-(2-methoxyphenyl)-1,3-thiazol-4-one scaffold often involve multi-step sequences that rely on well-established chemical transformations. These routes, while foundational, may require longer reaction times, harsher conditions, and the use of stoichiometric reagents.
Cyclization Reactions involving Thiourea (B124793)/Thioacetic Acid Derivatives
A cornerstone of thiazole (B1198619) synthesis is the Hantzsch thiazole synthesis and its variations, which typically involve the reaction of an α-halocarbonyl compound with a thioamide or thiourea derivative. In the context of 2-aryl-1,3-thiazol-4-ones, this often translates to the cyclization of a substituted thiourea with an appropriate α-haloacetic acid derivative. For instance, the reaction of a substituted thiourea with chloroacetic acid can lead to the formation of a 2-imino-4-thiazolidinone, which can be a precursor to the desired 2-substituted-1,3-thiazol-4-one. niscpr.res.innih.gov
Similarly, thioacetic acid derivatives can be employed. The reaction of an appropriate thioamide with an α-haloacetyl halide can lead to the formation of the thiazol-4-one ring. These reactions often proceed via an initial S-acylation followed by an intramolecular cyclization.
| Reactant 1 | Reactant 2 | Product | Conditions | Reference |
| Substituted Thiourea | α-Haloacetic acid derivative | 2-Imino-4-thiazolidinone | Varies | niscpr.res.innih.gov |
| Thioamide | α-Haloacetyl halide | 2-Substituted-1,3-thiazol-4-one | Varies |
Condensation Reactions for Ring Formation
Condensation reactions provide a direct and versatile approach to the thiazol-4-one ring system. A common and effective method is the one-pot, three-component condensation of an aromatic aldehyde, an amine, and thioglycolic acid. nih.govresearchgate.netjocpr.comresearchgate.netacs.org In the synthesis of this compound, 2-methoxybenzaldehyde (B41997) would be the aldehyde component.
The general mechanism involves the initial formation of a Schiff base from the condensation of the aldehyde and the amine, followed by the cyclization with thioglycolic acid to form the thiazolidin-4-one ring. The yields for these reactions are often reported to be good to excellent. nih.gov
| Aldehyde | Amine | Thiol | Product | Conditions | Yield | Reference |
| Aromatic Aldehydes | Primary Amines | Thioglycolic Acid | 2,3-Diaryl-1,3-thiazolidine-4-ones | Dioxane, ZnCl₂, Microwave | Excellent | jocpr.com |
| Aromatic Aldehydes | Aliphatic/Aromatic Primary Amines | Thioglycolic Acid | 2-Arylthiazolidin-4-ones | Polypropylene glycol, 110°C | 70-96% | nih.gov |
| Vanillin | Appropriate Amines | Mercaptoacetic Acid | 2,3-Disubstituted thiazolidin-4-ones | Anhydrous THF, DCC, Microwave | - | researchgate.net |
Modern and Green Chemistry Approaches
In recent years, the focus has shifted towards developing more sustainable and efficient synthetic methods. These modern approaches aim to reduce reaction times, minimize waste, and avoid the use of hazardous solvents and reagents.
Microwave-Assisted Syntheses
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times and improved yields. jchps.comresearchgate.netnih.gov The synthesis of 2-aryl-1,3-thiazol-4-ones has been successfully achieved using microwave-assisted one-pot, three-component reactions. researchgate.netjocpr.comresearchgate.net For example, the condensation of aromatic aldehydes, amines, and thioglycolic acid can be significantly accelerated under microwave irradiation, with reactions often completing in minutes compared to hours required for conventional heating. jocpr.comresearchgate.net
One study reported the synthesis of 2,3-diaryl-1,3-thiazolidine-4-ones in excellent yields within 10 minutes using microwave irradiation in the presence of anhydrous zinc chloride in dioxane. jocpr.com Another report details a microwave-enhanced, rapid, three-component one-pot condensation for synthesizing 1,3-thiazolidin-4-ones in toluene. researchgate.net
| Reactants | Method | Conditions | Time | Yield | Reference |
| Aromatic Aldehydes, Aromatic Amines, Thioglycolic Acid | Microwave-Assisted One-Pot | Dioxane, ZnCl₂ | 10 min | Excellent | jocpr.com |
| Aromatic Aldehydes, Valine, Mercaptoacetic Acid | Microwave-Assisted | Ethyl Acetate (B1210297), 45W | 6 min | - | nih.gov |
| Aldehyde, Thiosemicarbazide, Maleic Anhydride | Microwave-Assisted Tandem | - | - | - | researchgate.net |
| 2-Cyanoacetohydrazide, Aromatic Aldehydes, 2-Mercaptoacetic Acid | Microwave-Assisted | - | - | Good | jchps.com |
Solvent-Free Reaction Conditions
The elimination of volatile organic solvents is a key principle of green chemistry. Solvent-free, or solid-state, synthesis offers several advantages, including reduced environmental impact, lower costs, and often, enhanced reactivity. Several studies have reported the successful synthesis of thiazole and benzothiazole (B30560) derivatives under solvent-free conditions. researchgate.netresearchgate.netgrowingscience.com
For instance, the condensation of various aromatic aldehydes with 2-aminothiophenol (B119425) has been achieved under melt reaction conditions without the need for a solvent or catalyst, affording 2-arylbenzothiazoles in high yields. researchgate.netgrowingscience.com This approach could be adapted for the synthesis of this compound by using appropriate starting materials. One-pot regioselective synthesis of 2-aryl/hetaryl-4-methyl-5-acylthiazoles has also been achieved under solvent-free conditions by triturating unsymmetrical 1,3-diketones with N-bromosuccinimide and various thioamides. researchgate.net
| Reactants | Conditions | Product | Yield | Reference |
| Aromatic/Heteroaromatic Aldehydes, 2-Aminothiophenol | Melt reaction, Catalyst-free | 2-Arylbenzothiazoles | High | researchgate.netgrowingscience.com |
| Unsymmetrical 1,3-Diketones, N-Bromosuccinimide, Thioamides | Solvent-free, Grinding | 2-Aryl/hetaryl-4-methyl-5-acylthiazoles | Admirable | researchgate.net |
Catalyst-Mediated Synthetic Strategies
The use of catalysts can significantly enhance the efficiency and selectivity of synthetic transformations. Various catalysts have been employed in the synthesis of thiazol-4-one derivatives, including both homogeneous and heterogeneous systems.
One-pot, three-component condensation reactions for the synthesis of 2,3-disubstituted-1,3-thiazolidin-4-ones have been effectively catalyzed by substances like anhydrous zinc chloride. jocpr.com In a green chemistry approach, copper nanoparticles supported on carbon (Cu-NP/C) have been used as a heterogeneous catalyst for the synthesis of 2-amino-4-aryl thiazoles from phenacyl bromides and thiourea. tandfonline.com Another study utilized lipase (B570770) as a biocatalyst in the ultrasound-assisted synthesis of 2,4-disubstituted thiazoles. nih.gov The use of reusable catalysts like NiFe₂O₄ nanoparticles has also been reported for the green one-pot synthesis of thiazole scaffolds. nih.gov
| Reaction | Catalyst | Conditions | Product | Reference |
| Condensation of aromatic aldehydes, amines, and thioglycolic acid | Anhydrous Zinc Chloride | Dioxane, Microwave | 2,3-Diaryl-1,3-thiazolidine-4-ones | jocpr.com |
| Condensation of phenacyl bromides and thiourea | Cu-NP/C | Ethanol (B145695), Reflux | 2-Amino-4-aryl thiazoles | tandfonline.com |
| Condensation of aryl ethanones and thioamides | Lipase | Water, Ultrasound | 2,4-Disubstituted thiazoles | nih.gov |
| Reaction of α-halo carbonyl compound, thiosemicarbazide, and anhydrides | NiFe₂O₄ Nanoparticles | Ethanol:Water (1:1) | Thiazole Scaffolds | nih.gov |
| One-pot three-component condensation | CuO Nanoparticles | Cyclo-condensation | N-substitutedaryl-2-(chloroquinoline)-4-thiazolidinones | researchgate.net |
Derivatization from Precursor Molecules
The construction of the this compound ring system is often achieved by building upon simpler, readily available chemical precursors. These methods involve either the strategic introduction of the key 2-methoxyphenyl group onto a pre-existing heterocyclic framework or the functionalization of a fully formed thiazolidinone core.
A prevalent and highly efficient method for synthesizing 2-aryl-1,3-thiazol-4-ones, including the 2-methoxyphenyl derivative, is the one-pot, three-component condensation reaction. This approach involves the reaction of an aryl aldehyde (in this case, 2-methoxybenzaldehyde), an amine source (such as a primary amine or an ammonium (B1175870) salt), and a mercaptoacetic acid derivative (commonly thioglycolic acid). This method is valued for its operational simplicity and the ability to generate molecular diversity by varying the aldehyde and amine components.
The reaction typically proceeds by first forming a Schiff base (imine) intermediate from the condensation of 2-methoxybenzaldehyde and the amine. This intermediate is then attacked by the thiol group of thioglycolic acid, followed by an intramolecular cyclization and dehydration to yield the final 2,3-disubstituted-1,3-thiazolidin-4-one. Various catalysts and reaction conditions, including conventional heating and microwave irradiation, have been employed to optimize these syntheses.
| Aryl Aldehyde Precursor | Amine Precursor | Mercapto-Acid | Catalyst/Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| 2-chloroquinoline-3-carbaldehyde | Aromatic anilines | Thioacetic acid | Zeolite 5A | Microwave Irradiation (200 W) | Good | mdpi.com |
| Substituted Benzaldehydes | Aniline | Thioglycolic acid | Polypropylene glycol (PPG) | 110°C | Good | mdpi.com |
| Aromatic aldehydes | 7-chloro-6-fluro-2-aminobenzo(1,3)thiazole | Thioglycolic acid | - | Cyclization | 42-62% | sapub.org |
| Benzaldehyde | Primary amine | Thioglycolic acid | Dehydrating agent | Heating | Not specified | rsc.org |
An alternative, classic approach is the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-halocarbonyl compound. synarchive.comresearchgate.netmdpi.comresearchgate.net To generate the target compound via this route, 2-methoxybenzothioamide would be reacted with an α-haloacetic acid, such as chloroacetic acid. This method directly forms the C2-N3 bond of the thiazole ring.
Once the this compound scaffold is assembled, it can be further derivatized to create a library of related compounds. The thiazolidinone ring offers specific sites for chemical modification, primarily the C5 position and, if unsubstituted, the N3 position. nih.gov
The methylene (B1212753) group at the C5 position is particularly reactive due to its position between a carbonyl group and a sulfur atom, making it an active methylene compound. This reactivity is commonly exploited in Knoevenagel condensation reactions with various aldehydes. nih.govmdpi.comnih.gov This reaction involves the base-catalyzed condensation between the active methylene group of the thiazolidinone and the carbonyl group of an aldehyde, leading to the formation of a C5-exocyclic double bond and yielding 5-arylidene-2-(2-methoxyphenyl)-1,3-thiazol-4-one derivatives. nih.gov A variety of catalysts, including piperidine (B6355638) and sodium acetate, are used to facilitate this transformation in solvents like ethanol or acetic acid. nih.govresearchgate.netniscpr.res.in
| Thiazolidinone Core | Aldehyde Reactant | Catalyst/Solvent | Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| Thiazolidine-2,4-dione | p-Methoxybenzaldehyde | Piperidine/Toluene | Reflux | 5-(4-methoxybenzylidene) derivative | niscpr.res.in |
| 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-one | Aromatic Aldehydes | Acetic acid/Sodium acetate | Reflux | 5-Arylidene derivatives | mdpi.com |
| 3-(2-Diisopropylaminoethyl)thiazolidine-2,4-dione | p-Methoxybenzaldehyde | Ethanol (no catalyst) | Reflux (5h) | 5-(4-methoxybenzylidene) derivative | mdpi.com |
| 2-Thioxothiazolidin-4-one (Rhodanine) | 4-Methoxybenzaldehyde | Dioxane | Reflux (4h) | 5-(4-methoxybenzylidene) derivative | mdpi.com |
Functionalization at the N3 position is also a viable strategy, typically involving alkylation or acylation reactions. For this to occur, the initial synthesis must use a precursor that leaves the N3 position with a hydrogen atom (e.g., using ammonium acetate as the amine source in the three-component reaction). This N-H bond can then undergo reaction with alkyl halides or acyl chlorides to introduce a variety of substituents at the N3 position.
Mechanistic Investigations of Synthesis Pathways
Understanding the reaction mechanisms underlying the formation of this compound is crucial for optimizing reaction conditions and predicting outcomes. The most common three-component synthesis pathway has been a subject of such investigations.
The proposed mechanism initiates with the acid- or base-catalyzed condensation of 2-methoxybenzaldehyde with an amine to form an imine, also known as a Schiff base. This step is a reversible reaction that generates water as a byproduct.
The second step involves the nucleophilic addition of the sulfur atom from thioglycolic acid to the electrophilic carbon of the imine C=N double bond. This addition forms a key acyclic intermediate.
The final and rate-determining step is an intramolecular cyclization. The nitrogen atom of the intermediate attacks the electrophilic carbonyl carbon of the carboxylic acid moiety. This is followed by the elimination of a water molecule (dehydration) to form the stable, five-membered thiazolidinone ring. youtube.com
An alternative pathway is the Hantzsch thiazole synthesis. rsc.orgsynarchive.com The mechanism for this reaction begins with the nucleophilic attack of the thioamide's sulfur atom on the α-carbon of the halo-ketone (or halo-acid), displacing the halide in an SN2 reaction. youtube.com This is followed by a tautomerization of the thioamide portion. The subsequent step is an intramolecular cyclization where the nitrogen attacks the carbonyl carbon. A final dehydration step yields the thiazole ring. youtube.com The regioselectivity of this synthesis can be influenced by the reaction conditions, such as the acidity of the medium. rsc.org
Reactivity and Chemical Transformations of 2 2 Methoxyphenyl 1,3 Thiazol 4 One
Reactions at the 1,3-Thiazol-4-one Ring System
The 1,3-thiazol-4-one core is a versatile scaffold that can undergo a variety of chemical transformations, including reactions on the heterocyclic ring itself and those that lead to its opening or participation in further cyclizations.
The thiazole (B1198619) ring within the 2-(2-methoxyphenyl)-1,3-thiazol-4-one structure possesses aromatic character, making it susceptible to electrophilic substitution reactions. The position of substitution is directed by the existing substituents. The C5 position of the thiazole ring is generally the most nucleophilic and, therefore, the primary site for electrophilic attack.
Electrophilic Substitution:
Common electrophilic substitution reactions that can be performed on the thiazole ring include halogenation, nitration, and formylation. For instance, Vilsmeier-Haack formylation of 2-aminothiazole (B372263) derivatives, which are structurally related to the title compound, has been shown to introduce a formyl group at the C5 position. researchgate.netrroij.com While specific studies on this compound are limited, analogous reactions are expected to proceed at the C5 position.
Table 1: Examples of Electrophilic Substitution Reactions on Thiazole Derivatives
| Reaction | Reagent | Position of Substitution | Reference |
|---|---|---|---|
| Formylation | POCl₃, DMF | C5 | researchgate.netrroij.com |
| Halogenation | Br₂, Acetic Acid | C5 | nih.gov |
Nucleophilic Reactions:
The thiazole ring, particularly when part of a thiazol-4-one system, can be susceptible to nucleophilic attack, especially if the ring is activated by electron-withdrawing groups or through the formation of a cationic intermediate. Nucleophilic ring-opening is a common reaction pathway under these conditions. researchgate.netmdpi.com The presence of the carbonyl group at C4 enhances the electrophilicity of the ring, making it a target for nucleophiles.
Ring-Opening Reactions:
The thiazol-4-one ring can be opened under various conditions, often initiated by nucleophilic attack. For example, treatment of related 4-aryliden-5(4H)-thiazolones with a base like sodium methoxide (B1231860) in methanol (B129727) can lead to the opening of the thiazolone ring. commonorganicchemistry.com Similarly, aziridine (B145994) rings, which are also strained heterocycles, undergo ring-opening reactions with sulfur nucleophiles to form thiazolidines, highlighting the general susceptibility of such rings to cleavage. researchgate.netnih.govresearchgate.net
Ring-Closing Reactions (Synthesis):
The synthesis of the this compound core itself is a ring-closing reaction. A common method is the condensation of 2-methoxybenzaldehyde (B41997), an appropriate amine, and thioglycolic acid. nih.govorientjchem.org Another versatile approach is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. researchgate.net These cyclization reactions are fundamental to forming the thiazolidinone scaffold. pearson.comnih.govnanobioletters.com
Table 2: Examples of Ring-Closing Reactions to Form Thiazolidinones
| Reactants | Product Type | Reaction Name/Type | Reference |
|---|---|---|---|
| Aldehyde, Amine, Thioglycolic Acid | 2,3-Disubstituted thiazolidin-4-one | One-pot, three-component condensation | nih.gov |
| α-Haloketone, Thioamide | Substituted thiazole | Hantzsch thiazole synthesis | researchgate.net |
| Thiosemicarbazones, Chloroacetyl chloride, Ammonium (B1175870) thiocyanate | 2-Iminothiazolidin-4-ones | Cyclocondensation | pearson.comnih.gov |
Functionalization of the 2-Methoxyphenyl Substituent
The 2-methoxyphenyl group offers sites for further chemical modification, primarily through reactions on the aromatic ring or transformations of the methoxy (B1213986) group.
The benzene (B151609) ring of the 2-methoxyphenyl substituent can undergo electrophilic aromatic substitution. The regiochemical outcome of such reactions is governed by the directing effects of the substituents already present on the ring: the methoxy group and the 1,3-thiazol-4-one moiety.
The methoxy group (-OCH₃) is a strong activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. organicchemistrytutor.comyoutube.compearson.com The 1,3-thiazol-4-one group, attached at the C2 position, is generally considered an electron-withdrawing and thus a deactivating group, which would direct incoming electrophiles to the meta position relative to its point of attachment.
Given that the methoxy group is at position 2, it strongly activates positions 4 and 6 (para and ortho to it, respectively). The thiazolone ring at position 1 would direct to positions 3 and 5. The powerful activating and directing effect of the methoxy group is likely to dominate, leading to substitution primarily at the 4- and 6-positions of the phenyl ring.
Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reaction | Electrophile | Predicted Major Products (Position on Phenyl Ring) |
|---|---|---|
| Nitration | NO₂⁺ | 4-nitro, 6-nitro |
| Halogenation | Br⁺, Cl⁺ | 4-halo, 6-halo |
| Friedel-Crafts Acylation | R-C=O⁺ | 4-acyl, 6-acyl |
| Friedel-Crafts Alkylation | R⁺ | 4-alkyl, 6-alkyl |
The methoxy group on the phenyl ring can be chemically altered, most commonly through demethylation to yield a hydroxyl group. This transformation is valuable for modifying the compound's properties and for creating a new site for further functionalization.
A widely used reagent for the demethylation of aryl methyl ethers is boron tribromide (BBr₃). commonorganicchemistry.comnih.govreddit.comresearchgate.netajrconline.org The reaction typically proceeds via Lewis acid activation of the ether oxygen by BBr₃, followed by nucleophilic attack of a bromide ion on the methyl group. This method is generally effective and can often be performed under mild conditions, making it compatible with a variety of other functional groups that might be present in the molecule.
Reactions at the Carbonyl Group
The carbonyl group at the C4 position of the thiazol-4-one ring is a key site for reactivity, primarily through reactions involving the adjacent C5 methylene (B1212753) group.
Knoevenagel Condensation:
The most frequently reported reaction for 2-substituted-1,3-thiazol-4-ones is the Knoevenagel condensation. nih.govresearchgate.netniscpr.res.innih.govmdpi.commdpi.com This reaction involves the condensation of the active methylene group at C5 with aldehydes or ketones in the presence of a basic catalyst (such as piperidine (B6355638) or sodium acetate) to form 5-ylidene derivatives. A wide range of aromatic and heterocyclic aldehydes can be used in this reaction, providing a straightforward method to introduce diverse substituents at the C5 position. researchgate.netmdpi.com
Reduction of the Carbonyl Group:
The carbonyl group itself can be reduced to a hydroxyl group, converting the thiazol-4-one to a thiazolidin-4-ol. This reduction can be achieved using common hydride reducing agents such as sodium borohydride (B1222165) (NaBH₄) or the more powerful lithium aluminum hydride (LiAlH₄). pressbooks.pubwikipedia.orglibretexts.org The choice of reagent depends on the presence of other reducible functional groups in the molecule. NaBH₄ is a milder reagent and is often preferred for the selective reduction of ketones and aldehydes. libretexts.org
Hydrogen Bonding and Intermolecular Interactions in Solid State
Key intermolecular forces observed in the crystal structures of analogous compounds include conventional and unconventional hydrogen bonds, as well as other non-covalent interactions. In derivatives such as (2Z,5Z)-3-(2-methoxyphenyl)-2-[(2-methoxyphenyl)imino]-5-(4-nitrobenzylidene)thiazolidin-4-one, a variety of hydrogen bonds like C—H⋯N, C—H⋯O, and C—H⋯S are present. nih.goviucr.org These interactions contribute to the formation of a complex three-dimensional structure. nih.goviucr.org For instance, in N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin, Hirshfeld surface analysis quantified the contributions of various interactions to the crystal packing, with H···H (35.7%), H···O/O···H (33.7%), and H···C/C···H (13%) being the most significant. mdpi.com
Furthermore, π-π stacking interactions are a common feature, often observed between aromatic rings of adjacent molecules. nih.gov In some cases, these interactions lead to the formation of dimers, as seen in certain 4-phenyl-4-thiazoline-2-thiones where molecules are linked via R2(2)(8) hydrogen-bond motifs. consensus.app In other related structures, π-π interactions occur between inversion-related molecules, with a separation distance of 3.4 Å between the corresponding planes. cardiff.ac.uk The stability of these compounds is often attributed to the collective effect of these varied donor-acceptor interactions, which can include C–H⋅⋅⋅O and C–H⋅⋅⋅S interactions. research-nexus.net
The table below summarizes the types of intermolecular interactions identified in structurally related compounds.
| Interaction Type | Donor/Acceptor Atoms | Observed in Compound(s) | Reference(s) |
| Hydrogen Bond | C—H···N | (2Z,5Z)-3-(2-methoxyphenyl)-2-[(2-methoxyphenyl)imino]-5-(4-nitrobenzylidene)thiazolidin-4-one | nih.gov |
| Hydrogen Bond | C—H···O | (2Z,5Z)-3-(2-methoxyphenyl)-2-[(2-methoxyphenyl)imino]-5-(4-nitrobenzylidene)thiazolidin-4-one; 2-thioxo-3N-(2-methoxyphenyl)−5[4′-methyl-3′N-(2′-methoxyphenyl)thiazol-2′(3′H)-ylidene]thiazolidin-4-one | nih.govresearch-nexus.net |
| Hydrogen Bond | C—H···S | (2Z,5Z)-3-(2-methoxyphenyl)-2-[(2-methoxyphenyl)imino]-5-(4-nitrobenzylidene)thiazolidin-4-one; 2-thioxo-3N-(2-methoxyphenyl)−5[4′-methyl-3′N-(2′-methoxyphenyl)thiazol-2′(3′H)-ylidene]thiazolidin-4-one | nih.govresearch-nexus.net |
| Hydrogen Bond | O—H···N | 2-Methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide hemihydrate | researchgate.net |
| π-π Stacking | Aromatic Rings | (2Z,5Z)-3-(2-methoxyphenyl)-2-[(2-methoxyphenyl)imino]-5-(4-nitrobenzylidene)thiazolidin-4-one; 2-(4-methoxyphenyl)-1,3-thiazolo[4,5-b]pyridine | nih.govcardiff.ac.uk |
| Short Interaction | S···S | 4-(2-methoxyphenyl)-4-thiazoline-2-thione | consensus.app |
Stereochemical and Tautomeric Studies
The stereochemistry and potential for tautomerism are fundamental aspects of the molecular character of this compound.
Stereochemistry: The spatial arrangement of the molecule is defined by the relative orientation of its constituent rings. In related structures, the thiazole or thiazolidinone ring is generally planar or near-planar. nih.goviucr.org The dihedral angle between the thiazole ring and the methoxyphenyl group is a key stereochemical descriptor. For example, in (2Z,5Z)-3-(2-methoxyphenyl)-2-[(2-methoxyphenyl)imino]-5-(4-nitrobenzylidene)thiazolidin-4-one, the two methoxyphenyl groups are positioned nearly perpendicular to the thiazole ring, with dihedral angles of 79.29 (6)° and 71.31 (7)°. nih.goviucr.org In contrast, a nearly coplanar arrangement is observed in 2-Methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide hemihydrate, where the dihedral angles between the thiadiazole ring and the two 2-methoxyphenyl rings are very small, at 3.70 (3)° and 1.74 (2)°. researchgate.netnih.gov The presence of bulky substituents can induce steric effects that favor larger dihedral angles. gdut.edu.cn The conformation with respect to exocyclic double bonds is also critical; for instance, a Z,Z conformation was identified with respect to the C=N imine bond in one derivative. nih.goviucr.org
Tautomerism: Thiazol-4-ones and related thiazolidinones can exist in different tautomeric forms, primarily involving keto-enol and amino-imino equilibria. For 2-substituted-4-thiazolidinones bearing a hydrogen on an exocyclic nitrogen atom, two main tautomeric forms are possible: the 2-imino-4-thiazolidinone (with an exocyclic C=N bond) and the 2-amino-4-thiazolidinone (with an endocyclic C=N bond). researchgate.net Studies on analogous compounds have shown a strong preference for one form over the other. For example, X-ray and spectroscopic analysis of 2-[(2,4-dimethoxyphenyl)amino]-1,3-thiazolidin-4-one confirmed that it exists as the 2-amino tautomer rather than the 2-imino form. researchgate.net Similarly, investigations into 4-(methoxyphenyl)amino-1,3-thiazol-2(5H)-ones found that they exclusively exist in the amino tautomeric form in both solution and the solid state. bohrium.com In systems with a thione group, such as 4-phenyl-4-thiazoline-2-thiones, the thione tautomer is favored over the thiol form in both the solid state and the gas phase. consensus.app
The table below highlights key stereochemical and tautomeric findings for related compounds.
| Feature | Observation | Compound(s) | Reference(s) |
| Stereochemistry | |||
| Dihedral Angle (Thiazole vs. Phenyl) | Nearly perpendicular (71-80°) | (2Z,5Z)-3-(2-methoxyphenyl)-2-[(2-methoxyphenyl)imino]-5-(4-nitrobenzylidene)thiazolidin-4-one | nih.goviucr.org |
| Dihedral Angle (Thiazole vs. Phenyl) | Nearly coplanar (~2-4°) | 2-Methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide hemihydrate | researchgate.netnih.gov |
| Conformation | Z,Z conformation at C=N imine bond | (2Z,5Z)-3-(2-methoxyphenyl)-2-[(2-methoxyphenyl)imino]-5-(4-nitrobenzylidene)thiazolidin-4-one | nih.goviucr.org |
| Conformation | Synperiplanar disposition | 4-(o-, m-, p-methoxyphenyl)amino-1,3-thiazol-2(5H)-ones | bohrium.com |
| Tautomerism | |||
| Preferred Form | Amino tautomer | 2-[(2,4-dimethoxyphenyl)amino]-1,3-thiazolidin-4-one; 4-(methoxyphenyl)amino-1,3-thiazol-2(5H)-ones | researchgate.netbohrium.com |
| Preferred Form | Thione tautomer | 4-(methoxy-substituted-phenyl)-4-thiazoline-2-thiones | consensus.app |
Theoretical and Computational Investigations of 2 2 Methoxyphenyl 1,3 Thiazol 4 One
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating the fundamental properties of a molecule. These computational techniques can predict molecular geometry, electronic distribution, and reactivity, offering a microscopic view that complements experimental findings.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries to their lowest energy state (ground state) and for calculating various electronic properties. For a molecule like 2-(2-methoxyphenyl)-1,3-thiazol-4-one, DFT calculations, typically using the B3LYP functional with a basis set such as 6-311G(d,p), can determine its most stable conformation.
The optimization process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is found. This results in precise predictions of bond lengths, bond angles, and dihedral angles. For instance, in studies of similar thiazolidinone derivatives, the calculated geometrical parameters show good agreement with experimental data obtained from X-ray crystallography. This consistency underscores the reliability of DFT in predicting molecular structures.
Table 1: Representative Predicted Geometrical Parameters for a Thiazolidinone Core Structure using DFT
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C=O | ~1.21 Å |
| C-S | ~1.84 Å | |
| C-N | ~1.38 Å | |
| C=N | ~1.29 Å | |
| Bond Angle | O=C-N | ~125° |
| C-S-C | ~92° | |
| C-N-C | ~124° |
Note: These values are representative of a thiazolidinone ring and are based on computational studies of analogous compounds. The actual values for this compound would require a specific calculation.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in this context. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. In related thiazole (B1198619) derivatives, the HOMO is often localized on the thiazolidine (B150603) and phenyl rings, while the LUMO's location can be influenced by substituent groups. This distribution of electron density in the frontier orbitals is crucial for predicting how the molecule will interact with other reagents. For this compound, the methoxy (B1213986) group on the phenyl ring would be expected to influence the electronic distribution and thus the reactivity.
Table 2: Representative FMO Energies and Properties for a Thiazole Derivative
| Parameter | Value (eV) |
| HOMO Energy | ~ -5.8 to -6.2 eV |
| LUMO Energy | ~ -0.8 to -2.5 eV |
| HOMO-LUMO Gap (ΔE) | ~ 3.3 to 5.0 eV |
Note: These values are illustrative and based on published data for similar compounds. The exact energies for the title compound would depend on the specific computational method and basis set used.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays different potential values on the electron density surface using a color spectrum. Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., around electronegative atoms like oxygen and nitrogen), which are susceptible to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas (e.g., around hydrogen atoms), which are prone to nucleophilic attack.
For this compound, the MEP map would likely show a significant negative potential around the carbonyl oxygen of the thiazol-4-one ring, making it a primary site for electrophilic interactions. The nitrogen and sulfur atoms would also exhibit some negative potential. The hydrogen atoms, particularly those on the phenyl ring, would be associated with positive potential. Such maps are crucial for understanding intermolecular interactions and guiding the design of new derivatives with specific reactivity patterns.
Prediction of Spectroscopic Properties through Computational Methods
Computational chemistry also provides powerful tools for predicting the spectroscopic signatures of molecules, which can be used to interpret and verify experimental data.
Simulated NMR and IR Spectra Comparison with Experimental Data
Theoretical calculations can generate simulated Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra that can be compared with experimental results. For NMR, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the chemical shifts (δ) of ¹H and ¹³C atoms. These theoretical predictions are often in good agreement with experimental spectra, aiding in the assignment of complex signals.
Similarly, theoretical vibrational frequencies can be calculated using DFT. These frequencies correspond to the peaks observed in an IR spectrum. Although there is often a systematic overestimation of the calculated frequencies, they can be scaled to provide a close match to the experimental spectrum. The potential energy distribution (PED) analysis can also be performed to assign the calculated vibrational modes to specific bond stretches, bends, and torsions within the molecule. For this compound, characteristic IR peaks would include the C=O stretching vibration of the thiazol-4-one ring and various C-H and C=C vibrations of the phenyl ring.
Table 3: Representative Calculated vs. Experimental Vibrational Frequencies for a Thiazolidinone Derivative
| Vibrational Mode | Calculated (cm⁻¹) | Experimental (cm⁻¹) |
| N-H Stretch | ~3400 | ~3300 |
| C-H (Aromatic) Stretch | ~3100 | ~3080 |
| C=O Stretch | ~1750 | ~1720 |
| C=N Stretch | ~1650 | ~1630 |
Note: This table provides an example of the typical correlation between calculated and experimental IR data for similar structures. A scaling factor is often applied to the calculated values to improve the match.
Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Spectra
The electronic absorption spectra (UV-Vis) of a molecule, which provides information about electronic transitions, can be simulated using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of the excited states of the molecule, which correspond to the absorption maxima (λ_max) in the UV-Vis spectrum.
By analyzing the orbitals involved in the calculated electronic transitions, it is possible to characterize them (e.g., as π → π* or n → π* transitions). For a compound like this compound, the UV-Vis spectrum would be expected to show absorptions arising from electronic transitions within the aromatic phenyl ring and the thiazol-4-one system. The solvent environment can also be included in these calculations to provide more accurate predictions of the absorption spectra in different media. The comparison of theoretical and experimental UV-Vis spectra is a powerful tool for confirming the electronic structure of a molecule.
Intermolecular Interaction Analysis
The way molecules interact with each other in a solid state is crucial for understanding their crystal packing and physical properties. Several computational techniques are employed to visualize and quantify these non-covalent interactions.
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. This method maps the electron distribution of a molecule in a crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules.
For thiazole derivatives, Hirshfeld analysis typically reveals a variety of weak intermolecular interactions that contribute to the stability of the crystal lattice. nih.govnih.gov The most predominant of these are often hydrogen-hydrogen (H···H) contacts, which can comprise a significant portion of the total Hirshfeld surface. nih.govnih.govmdpi.com Other significant interactions commonly observed include carbon-hydrogen (C···H/H···C), oxygen-hydrogen (O···H/H···O), and sulfur-hydrogen (S···H/H···S) contacts. nih.govnih.gov
Two-dimensional fingerprint plots are generated from the Hirshfeld surface, providing a quantitative summary of the different types of intermolecular contacts and their relative contributions. nih.govlupinepublishers.com These plots display the distribution of distances from the Hirshfeld surface to the nearest atom inside (dᵢ) and outside (dₑ) the surface. The shape and features of the fingerprint plot are characteristic of specific interaction types. For instance, sharp spikes in the plot can indicate the presence of strong hydrogen bonds, while more diffuse regions correspond to van der Waals forces. researchgate.net In related thiazole structures, fingerprint plots have been instrumental in delineating the contributions of various interactions, such as π-π stacking, which is identified by characteristic red and blue triangular patterns on the shape-index surface. lupinepublishers.com
Below is a representative data table illustrating the types of intermolecular contacts and their typical percentage contributions to the Hirshfeld surface for similar thiazole-containing compounds.
| Intermolecular Contact | Typical Percentage Contribution |
| H···H | 35-40% nih.govnih.govmdpi.com |
| C···H/H···C | 13-25% nih.govmdpi.com |
| O···H/H···O | 8-34% nih.govnih.govmdpi.com |
| S···H/H···S | ~15% nih.gov |
| N···H/H···N | ~13% nih.gov |
This table is illustrative and compiled from data on various thiazole derivatives.
Reduced Density Gradient (RDG) analysis is a computational method used to identify and visualize non-covalent interactions in molecular systems. researchgate.net It is based on the electron density and its derivatives. The RDG is plotted against the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ), which allows for the classification of interactions as attractive (hydrogen bonds), weak (van der Waals), or repulsive (steric clashes). scielo.org.mx
In studies of related thiazolidinone structures, RDG analysis has been used to reveal the nature of both intramolecular and intermolecular interactions. tandfonline.com The resulting 3D isosurfaces are color-coded to provide a clear visual representation: blue typically indicates strong attractive interactions like hydrogen bonds, green signifies weaker van der Waals interactions, and red denotes repulsive steric effects. scielo.org.mx This technique provides a qualitative and quantitative understanding of the forces that govern the molecular conformation and crystal packing. researchgate.nettandfonline.com
The Non-Covalent Interaction (NCI) index is a computational tool that is often used in conjunction with RDG analysis. scielo.org.mx It allows for the visualization of non-covalent interactions in real space. A recent study on a related compound, Z-3-N-ethyl-2-N-[(2-methoxyphenyl) imino] thiazolidin-4-one, highlights the use of NCI-RDG analysis to investigate these interactions. researchgate.net
The NCI plots provide a detailed picture of the spatial regions where non-covalent interactions occur. Like RDG analysis, these visualizations help in identifying hydrogen bonds, van der Waals forces, and steric repulsions, which are crucial for understanding the supramolecular assembly of the compound. scielo.org.mx
Chemical Reactivity Descriptors and Global Reactivity Parameters
Density Functional Theory (DFT) calculations are frequently employed to determine the electronic properties and chemical reactivity of molecules. For thiazole and thiazolidinone derivatives, these calculations provide valuable insights into their stability and reaction tendencies. researchgate.nettandfonline.com
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.com The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical indicator of the molecule's chemical stability and reactivity. mdpi.com A large energy gap suggests high stability and low reactivity, whereas a small gap implies the opposite.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, as shown in the table below. scielo.org.mx These parameters help in predicting the chemical behavior of the molecule.
| Global Reactivity Descriptor | Formula | Description |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | The ability of an atom to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron configuration. scielo.org.mx |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating reactivity. scielo.org.mx |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the electrophilic character of a molecule. |
Studies on analogous compounds have utilized these descriptors to understand their electronic structure and reactivity profiles. researchgate.nettandfonline.com
Molecular Dynamics (MD) Simulations for Conformational Studies and Interactions with Chemical Systems
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. These simulations provide detailed information about the conformational dynamics of a molecule and its interactions with its environment, such as a solvent or a biological receptor. nih.gov
For thiazolidin-4-one derivatives, MD simulations have been employed to explore their conformational landscape and to study their binding modes with potential biological targets. nih.gov By simulating the motion of atoms over time, researchers can identify stable conformations and understand the flexibility of the molecule. This is particularly important for drug design, where the conformation of a molecule can significantly affect its binding affinity to a target protein. nih.gov
In the context of this compound, MD simulations could be used to investigate its conformational preferences, the dynamics of its interaction with other molecules, and its behavior in different solvent environments.
Nonlinear Optical (NLO) Properties Prediction
Nonlinear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics, including optical switching and data storage. researchgate.net Computational methods, particularly DFT, are widely used to predict the NLO properties of novel organic molecules. tandfonline.com
The key NLO properties that are typically calculated include the dipole moment (μ), polarizability (α), and the first and second hyperpolarizabilities (β and γ, respectively). tandfonline.comresearchgate.net A large hyperpolarizability value is indicative of a strong NLO response. researchgate.net
Theoretical studies on related thiazole and thiazolidinone derivatives have shown that these compounds can possess significant NLO properties. researchgate.nettandfonline.com The presence of donor and acceptor groups and an extended π-conjugated system can enhance the NLO response. The investigation of the HOMO-LUMO gap is also relevant in this context, as a smaller gap can lead to increased polarizability and hyperpolarizability. The calculated NLO parameters for a related compound are presented in the table below as an example.
| NLO Property | Description |
| Dipole Moment (μ) | A measure of the separation of positive and negative charges. |
| Polarizability (α) | The ease with which the electron cloud can be distorted by an electric field. |
| First Hyperpolarizability (β) | The first-order response to a strong electric field, related to second-harmonic generation. |
| Second Hyperpolarizability (γ) | The second-order response, related to third-harmonic generation. |
These computational predictions can guide the synthesis of new thiazole derivatives with enhanced NLO properties for advanced technological applications. tandfonline.com
Applications and Potential Research Avenues Non Biological/non Clinical
Role as Synthetic Intermediates in Complex Organic Synthesis
The 4-thiazolidinone (B1220212) ring system is a versatile precursor in organic synthesis due to its multiple reactive sites. The greatest reactivity is often associated with the substituents at the C2, N3, and C5 positions. orientjchem.org The active methylene (B1212753) group at the C5 position, in particular, is a key site for chemical modification, readily undergoing Knoevenagel condensation with various aromatic or heteroaromatic aldehydes. researchgate.netresearchgate.netnih.gov This reaction is a common and efficient method for creating diverse libraries of 5-arylidene-4-thiazolidinone derivatives. orientjchem.org
Furthermore, the 4-thiazolidinone core can be used to construct more complex heterocyclic systems. Research has shown that derivatives can serve as starting materials for a variety of subsequent reactions, including cyclization and addition. For instance, a related thiazole (B1198619) acetonitrile (B52724) derivative was used to synthesize compounds incorporating tetrazole, thiophene, and pyrazole (B372694) rings through various reaction pathways. derpharmachemica.com The high reactivity of the amino and active methylene groups on the thiazolidine (B150603) ring makes these compounds useful targets for synthesizing a wide range of biologically active molecules, such as thiazolotriazines and thiazolodihydropyrazoles. researchgate.net The synthesis of N-(4-aryl-thiazol-2-yl)-N1-(4,5,6,7-tetrahydro-3Н-azepin-2-yl)-hydrazine derivatives has been accomplished starting from substituted α-bromoacetophenones and thiosemicarbazide, highlighting the utility of the thiazole core in building complex structures. researchgate.net These examples underscore the role of the 2-aryl-1,3-thiazol-4-one scaffold as a pivotal intermediate for generating molecular complexity.
Exploration in Advanced Materials Science
The unique electronic characteristics of the thiazole nucleus, particularly when substituted with electron-donating or electron-withdrawing groups, make it a candidate for applications in materials science.
Thiazolidinone derivatives have garnered significant interest for their nonlinear optical (NLO) properties. researchgate.net The "push-pull" electronic effect, created by attaching electron-donating and electron-accepting groups to the heterocyclic ring, can lead to a large molecular hyperpolarizability, a key requirement for NLO materials. researchgate.net Computational studies on related thiazolidinone structures, such as those containing ethoxyphenyl and methoxyphenyl groups, have confirmed their potential as NLO materials. tandfonline.comresearchgate.net
Density Functional Theory (DFT) calculations are frequently used to predict NLO behavior by determining properties like dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). For a related compound, (E)-3-(2-Ethoxyphenyl)-5-(3-(2-methoxyphenyl)-4-methylthiazol-2(3H)-ylidene)-2-thioxothiazolidin-4-one, the calculated first-order hyperpolarizability was found to be significantly greater than that of urea, a standard reference material for NLO studies. researchgate.net This suggests that the molecule exhibits a significant NLO response, making it an attractive candidate for future applications in photonic and optoelectronic devices. tandfonline.comresearchgate.net
| Parameter | Calculated Value | Unit |
|---|---|---|
| Dipole Moment (µ_total) | 4.75 | Debye |
| Average Polarizability (α) | -6.00E-23 | esu |
| First-Order Hyperpolarizability (β_total) | 1.08E-29 | esu |
Data derived from computational studies on (E)-3-(2-Ethoxyphenyl)-5-(3-(2-methoxyphenyl)-4-methylthiazol-2(3H)-ylidene)-2-thioxothiazolidin-4-one. researchgate.net
The incorporation of functional molecules into polymeric matrices is a key strategy for developing advanced materials. A derivative of the title compound, 2-(2-methoxyphenyl)-3-((piperidin-1-yl)ethyl)thiazolidin-4-one, has been successfully encapsulated into biodegradable polymeric nanocapsules. nih.gov This research, while focused on drug delivery, demonstrates the compatibility of the thiazolidinone scaffold with polymer systems, opening avenues for materials science applications where the specific properties of the thiazolidinone core could be imparted to a bulk polymer. nih.gov
Additionally, research into other heterocyclic systems has demonstrated the synthesis of polymers containing thiazolidinone moieties directly in their structure. Studies have reported the creation of methacrylic polymers containing thiazolidinone units and the subsequent investigation of their NLO properties, indicating that the thiazolidinone core can be a fundamental component of functional polymers. researchgate.net
Catalytic Applications or Ligand Design for Catalysis
Thiazole and its reduced form, thiazoline, are recognized as valuable heterocyclic scaffolds for the design of ligands in catalysis. mdpi.com The nitrogen and sulfur atoms within the ring can act as donor atoms, coordinating with transition metals to form catalytically active complexes. These ligands have been successfully used in combination with metals like palladium and copper. mdpi.com While specific catalytic applications of 2-(2-methoxyphenyl)-1,3-thiazol-4-one are not extensively documented, the general class of isoxazoline (B3343090) derivatives, which share structural similarities, plays a significant role in coordination chemistry for synthesizing metal complexes. mdpi.com This suggests a potential research avenue for exploring the title compound and its derivatives as ligands for various catalytic transformations.
Design and Synthesis of Novel Chemical Probes
The thiazole and benzothiazole (B30560) frameworks are integral to the design of many fluorescent dyes and chemical probes. semanticscholar.orgrsc.orgnih.govresearchgate.net These probes are often designed to detect specific ions or biomolecules with high sensitivity and selectivity. For example, benzothiazole-based probes have been developed to detect cysteine, hydrogen peroxide, and zinc ions, often operating via a "turn-on" mechanism where fluorescence intensity increases dramatically upon binding to the target analyte. rsc.orgnih.govresearchgate.net
Thiazole Orange is a well-known intercalating dye that becomes highly fluorescent upon binding to nucleic acids, making it a valuable tool in molecular biology and for applications like PCR assays. semanticscholar.orgdigitellinc.com The inherent photophysical properties of the thiazole ring system, which can be tuned by synthetic modification, make it an excellent scaffold for developing new chemical sensors. rsc.orgnih.gov Given the proven utility of the broader thiazole family in fluorescence-based sensing, this compound represents a promising core structure for the rational design of novel chemical probes for various analytical applications.
Structure-Property Relationship Studies (e.g., electronic properties, photophysical properties, and chemical reactivity)
The relationship between the molecular structure of thiazolidinone derivatives and their physicochemical properties has been the subject of extensive research, primarily through computational and experimental methods. tandfonline.comresearchgate.net X-ray diffraction studies on compounds related to this compound have provided precise data on bond lengths, bond angles, and crystal packing, revealing how intermolecular interactions like hydrogen bonds influence the solid-state architecture. researchgate.net
Computational studies using Density Functional Theory (DFT) have been instrumental in understanding the electronic properties of these molecules. tandfonline.comresearchgate.netresearchgate.net Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy difference between HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's chemical reactivity, kinetic stability, and optical properties. tandfonline.comresearchgate.net A smaller HOMO-LUMO gap generally correlates with higher chemical reactivity and is a desirable feature for applications like NLO materials. nih.gov
Photophysical properties are also strongly linked to molecular structure. Studies on thiazolo[5,4-d]thiazole (B1587360) derivatives have shown that while the core electronic properties are determined by the aromatic system, modifications to peripheral groups (like alkyl chains) can significantly modulate the solid-state packing, which in turn dictates the bulk fluorescence properties of the material. rsc.orgresearchgate.net This structure-property correlation is critical for designing materials with specific optical characteristics for use in solid-state photonics and optical devices. rsc.orgresearchgate.net
| Parameter | Calculated Value (eV) |
|---|---|
| E_HOMO | -5.99 |
| E_LUMO | -2.29 |
| Energy Gap (ΔE) | 3.70 |
Data derived from DFT computational studies on (E)-3-(2-Ethoxyphenyl)-5-(3-(2-methoxyphenyl)-4-methylthiazol-2(3H)-ylidene)-2-thioxothiazolidin-4-one. researchgate.net
Future Directions in the Research of 2 2 Methoxyphenyl 1,3 Thiazol 4 One
Development of More Efficient and Sustainable Synthetic Routes
Future research will undoubtedly focus on developing more efficient and environmentally benign methods for the synthesis of 2-(2-methoxyphenyl)-1,3-thiazol-4-one. Traditional multi-step synthetic approaches often suffer from drawbacks such as harsh reaction conditions, the use of toxic solvents, and low yields. researchgate.net Modern synthetic chemistry is increasingly driven by the principles of green chemistry, which will guide the future synthesis of this compound. nih.govacs.org
Key areas of development will include:
One-Pot, Multi-Component Reactions (MCRs): The primary synthesis of 4-thiazolidinones involves the condensation of an amine, a carbonyl compound, and a mercapto-acid. tandfonline.com Future efforts will aim to optimize the one-pot synthesis of this compound by reacting 2-methoxybenzaldehyde (B41997), an amine, and thioglycolic acid under conditions that maximize yield and minimize waste. bohrium.comtandfonline.com
Novel Catalytic Systems: The exploration of advanced catalysts is a promising frontier. This includes the use of heterogeneous catalysts, such as nanoparticles, which offer advantages like high efficiency, ease of separation, and recyclability. researchgate.netnih.govorgchemres.org For instance, magnetic nanoparticles functionalized with acidic or basic groups could serve as recoverable catalysts for the cyclocondensation reaction. tandfonline.comnih.gov
Green Reaction Conditions: A significant push will be made towards the adoption of sustainable reaction media and energy sources. This includes solvent-free "grinding" techniques, the use of aqueous media, or biodegradable deep eutectic solvents. researchgate.net Furthermore, non-conventional energy sources like ultrasound and microwave irradiation can accelerate reaction rates and often lead to higher yields in shorter time frames. nih.govsci-hub.se
Table 1: Comparison of Potential Catalytic Systems for Sustainable Synthesis
| Catalyst Type | Potential Catalyst Example | Advantages | Research Focus for this compound |
|---|---|---|---|
| Nanocatalysts | Fe3O4@SiO2-Pr@s-proline | High surface area, recyclability, mild reaction conditions. tandfonline.comnih.gov | Optimization of catalyst loading and reaction parameters for the specific substrates. |
| Solid Acids | KSF montmorillonite, Silica gel | Ease of handling, reusability, reduced corrosion. sci-hub.se | Screening of various solid acids for the highest catalytic efficiency and yield. |
| Phase Transfer Catalysts | Tetrabutylammonium bromide (TBAB) | Facilitates reactions between reactants in different phases, avoiding hazardous solvents. | Development of a robust phase-transfer catalyzed synthesis in an aqueous-organic system. |
| Biocatalysts | Immobilized Lipases | High selectivity, biodegradable, operates under mild conditions. | Exploration of enzymatic pathways for the key bond-forming steps in the synthesis. |
Exploration of Novel Chemical Transformations
The this compound scaffold possesses multiple reactive sites, making it a versatile platform for generating a diverse library of new chemical entities. The 4-thiazolidinone (B1220212) ring can be modified at positions 2, 3, and 5. nih.govmdpi.com Future research will focus on moving beyond known reactions to discover novel chemical transformations.
Potential areas for exploration include:
Knoevenagel Condensation: The active methylene (B1212753) group at the C-5 position is a prime site for Knoevenagel condensation with various aldehydes and ketones, leading to 5-ylidene derivatives. nih.gov A systematic investigation of this reaction with a wide array of electrophiles will be a key research direction.
Thionation Reactions: The carbonyl group at C-4, while generally unreactive, can undergo thionation using reagents like Lawesson's reagent to yield the corresponding thiazolidine-4-thione. sci-hub.se This transformation opens up a new set of chemical properties and subsequent reactions.
Ring-Opening and Rearrangement Reactions: Investigating the stability of the thiazolidinone ring under various conditions (e.g., strong acids/bases, photochemical stimuli) could lead to novel ring-opening or rearrangement reactions, providing access to entirely new heterocyclic systems.
Advanced Computational Modeling for Complex Chemical Behavior
Computational chemistry offers powerful tools to predict and understand the behavior of molecules, thereby guiding experimental work. medmedchem.commedmedchem.com For this compound, advanced computational modeling will be instrumental in elucidating its properties and predicting its interactions with biological targets. nih.govjmchemsci.com
Future computational studies will likely involve:
Density Functional Theory (DFT) Calculations: DFT studies can provide deep insights into the molecule's electronic structure, orbital energies (HOMO-LUMO), and reactivity indices. jmchemsci.com This information is crucial for predicting the most likely sites for electrophilic and nucleophilic attack, thus guiding functionalization strategies.
Molecular Docking and Dynamics Simulations: To explore its potential in medicinal chemistry, molecular docking studies can be performed against various protein targets. medmedchem.comnih.gov Subsequent molecular dynamics (MD) simulations can then be used to assess the stability of the ligand-protein complex over time, providing a more dynamic picture of the binding interactions. medmedchem.com
Pharmacokinetic (ADME) Profiling: In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in modern drug discovery. medmedchem.commedmedchem.com Computational tools can predict properties such as oral bioavailability, membrane permeability, and potential metabolic pathways for this compound and its derivatives, helping to prioritize compounds for synthesis.
Table 2: Application of Computational Methods in Future Research
| Computational Method | Research Objective | Predicted Outcomes |
|---|---|---|
| Density Functional Theory (DFT) | Elucidate electronic properties and reactivity. jmchemsci.com | Electron density distribution, HOMO-LUMO gap, reactivity indices. |
| Molecular Docking | Identify potential biological targets. nih.govnih.gov | Binding affinities and modes of interaction with various enzymes or receptors. |
| Molecular Dynamics (MD) Simulation | Assess the stability of ligand-protein complexes. medmedchem.com | Information on conformational changes and the persistence of key interactions. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlate chemical structure with biological activity. | Predictive models to guide the design of more potent analogues. |
Integration into Supramolecular Architectures and Nanomaterials
The unique structural and electronic properties of this compound make it an interesting building block for the construction of more complex systems like supramolecular assemblies and functionalized nanomaterials.
Future research in this area could explore:
Host-Guest Chemistry: The aromatic rings and heteroatoms of the molecule could participate in non-covalent interactions such as π-π stacking, hydrogen bonding, and halogen bonding. This could allow for its encapsulation within larger host molecules like cyclodextrins or calixarenes, potentially modifying its solubility and reactivity.
Self-Assembling Systems: By introducing appropriate functional groups, derivatives of this compound could be designed to self-assemble into well-defined nanostructures like gels, vesicles, or fibers, with potential applications in materials science and drug delivery.
Functionalization of Nanoparticles: The compound or its derivatives could be tethered to the surface of nanoparticles (e.g., gold, silica, or magnetic nanoparticles) to create hybrid materials. nih.gov These functionalized nanoparticles could have applications in catalysis, sensing, or as targeted therapeutic agents.
Unexplored Reactivity Pathways and Functionalization Strategies
While the core reactivity of the 4-thiazolidinone ring is somewhat understood, many potential reactivity pathways and functionalization strategies for this compound remain unexplored. bohrium.comsci-hub.se Future research should aim to unlock this latent potential.
Promising avenues for investigation include:
C-H Functionalization: Direct C-H functionalization is a powerful tool in modern organic synthesis that avoids the need for pre-functionalized starting materials. researchgate.net Future work could focus on developing methods for the selective C-H arylation, alkylation, or amination of the 2-methoxyphenyl ring, providing rapid access to a wide range of novel analogues.
Cascade Reactions: Designing cascade or tandem reactions that involve the this compound scaffold could lead to the efficient synthesis of complex polycyclic molecules in a single operation. acs.org For example, a reaction cascade could be initiated at one part of the molecule, with subsequent transformations occurring at other reactive sites.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and powerful method for forging new chemical bonds. acs.orgacs.org Exploring the reactivity of this compound under photoredox conditions could unveil novel transformations that are not accessible through traditional thermal methods.
By systematically pursuing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for new discoveries in synthesis, materials science, and medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
